molecular formula C6H11NO B1587250 2-Methylpiperidin-4-one CAS No. 71322-99-1

2-Methylpiperidin-4-one

Cat. No. B1587250
CAS RN: 71322-99-1
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-UHFFFAOYSA-N
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Description

“2-Methylpiperidin-4-one” is a chemical compound . It is also known as “2-methyl-4-piperidinone” and has a molecular weight of 113.16 . It is used in various applications and products .


Synthesis Analysis

The synthesis of N-Methylpiperidin-4-one derivatives involves a three-component condensation of N-methylpiperidin-4-one with aromatic aldehyde and malononitrile at a ratio of 1:1:1 in ethanol under reflux . Another method involves the reaction of 2,6-bis (4-methoxyphenyl)piperidin-4-one with potassium carbonate (K2CO3) and iodomethane in acetone, which was refluxed for 4 hours .


Molecular Structure Analysis

The molecular structure of “2-Methylpiperidin-4-one” can be represented by the InChI code 1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

In a study, a mixture of 2,6-bis (4-methoxyphenyl)piperidin-4-one, potassium carbonate (K2CO3), and iodomethane in acetone was refluxed for 4 hours. The progress of the reaction was monitored by TLC using hexane:ethylacetate (8:2) as a solvent .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methylpiperidin-4-one” is 113.16 . The hydrochloride form of the compound has a molecular weight of 149.62 .

Scientific Research Applications

Synthesis of Novel Compounds

2-Methylpiperidin-4-one has been utilized in the synthesis of novel compounds with potential biological activities. For instance, its derivatives, specifically 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have been synthesized and shown to possess significant antioxidant and antimicrobial properties. This highlights its potential as a core scaffold for developing new therapeutic agents (Harini et al., 2014).

Facilitating Chemical Reactions

2-Methylpiperidin-4-one and its analogs play a critical role in facilitating chemical reactions. They have been involved in pseudo four-component reactions, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines, which are important intermediates in various chemical syntheses (Mojtahedi et al., 2016).

Reductive Amination

The compound has been used in the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, which is a critical process in producing 4-aminopiperidines. These are of significant interest in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).

Environmental and Safety Considerations

In the context of environmental and human safety, 2-methylpiperidin-4-one has been studied for its potential to reduce pollution. An example includes its diluted use in Fmoc group removal in SPPS-Fmoc/tBu, which is less harmful to the environment and humans (Rodríguez et al., 2019).

Anticancer Applications

Derivatives of 2-Methylpiperidin-4-one have been evaluated for their potential in cancer treatment. Specifically, their anti-endometrial cancer activity has been studied, indicating the compound's relevance in therapeutic applications for cancer treatment (Lai et al., 2017).

Physical Chemistry Studies

The compound has been studied in physical chemistry for understanding its behavior and interactions. This includes studies on formation constants, conformational analysis of its carbamates, and understanding its thermochemical properties (Mcgregor et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, N-Methyl-3-piperidinol, indicates that it is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into N-Methylpiperidin-4-one derivatives has shown promising results in the field of medicinal chemistry. For example, certain derivatives have shown significant antimicrobial activity and antioxidant activity . These compounds could potentially be used as a template for the future development of more potent antimicrobial agents .

properties

IUPAC Name

2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHMZSKMQPCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406741
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpiperidin-4-one

CAS RN

71322-99-1
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IF Leshcheva, NM Sergeev, GV Grishina… - Chemistry of …, 1986 - Springer
The 13 C NMR spectra of 15 stereoisomers of 1-mono-, 1,2-di-, and 1,2,5-trisubstituted piperidin-4-ones were investigated, and the stereochemical orientations of the substituents and …
Number of citations: 3 link.springer.com
A Poeschl, DM Mountford, RC Hider, A Cilibrizzi - ACS omega, 2020 - ACS Publications
A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. The …
Number of citations: 4 pubs.acs.org
SW Yang, GD Ho, D Tulshian, A Bercovici, Z Tan… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of pyrrolo-benzo-1,4-diazine analogs have been synthesized to improve the profile of the previous lead compound 1. The syntheses, structure–activity relationships, and …
Number of citations: 15 www.sciencedirect.com
RJ Conway - 2011 - scholar.archive.org
… above, a different N-protected diester could be prepared using methyl or ethyl crotonate and subjected to Dieckmann cyclization conditions, to provide access to 2-methylpiperidin-4-one…
Number of citations: 2 scholar.archive.org
P NITHYA - International Journal of Pharmaceutics and Drug …, 2014 - neliti.com
A new class of novel 3-benzylidene-3-methyl-2, 6-diarylpiperidin-4-ones has been efficiently synthesized in the presence of eco friendly Montmorillonite clay catalyst by means of …
Number of citations: 0 www.neliti.com
KMJ Brands, AJ Davies - Chemical reviews, 2006 - ACS Publications
… An example in which a reversible intramolecular conjugate addition was used to epimerize a 2-methylpiperidin-4-one derivative has recently been described by an Eli Lilly group (…
Number of citations: 200 pubs.acs.org
J Popović-Djordjević, S Stepanović… - … Chemistry Letters and …, 2016 - Taylor & Francis
It was found that NaH suspension in DMSO was highly activated when reacted with an alcohol. The in situ generated NaH/alkoxide mixture permitted very rapid and complete …
Number of citations: 5 www.tandfonline.com
YF Xie, I Sircar, K Lake, M Komandla, K Ligsay… - Bioorganic & medicinal …, 2008 - Elsevier
… The synthesis of the corresponding 2′-methyl analogs, 45 and 46, was accomplished in two steps starting from 2-methylpiperidin-4-one as shown in Scheme 4. The enantiomerically …
Number of citations: 18 www.sciencedirect.com

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